molecular formula C17H29NO3 B13921836 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol

4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol

Cat. No.: B13921836
M. Wt: 295.4 g/mol
InChI Key: NQXWLRYOGINNDK-UHFFFAOYSA-N
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Description

4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol typically involves multi-step organic reactions. One possible route could involve the alkylation of a phenol derivative with an appropriate alkyl halide, followed by amination and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-(Tert-butylamino)-1-ethoxyethyl)-2-(ethoxymethyl)phenol might include other phenol derivatives with different substituents on the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its potential advantages and applications.

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-ethoxyethyl]-2-(ethoxymethyl)phenol

InChI

InChI=1S/C17H29NO3/c1-6-20-12-14-10-13(8-9-15(14)19)16(21-7-2)11-18-17(3,4)5/h8-10,16,18-19H,6-7,11-12H2,1-5H3

InChI Key

NQXWLRYOGINNDK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(CNC(C)(C)C)OCC)O

Origin of Product

United States

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